molecular formula C7H5FO2 B1339271 3-Fluoro-5-hydroxybenzaldehyde CAS No. 1023290-12-1

3-Fluoro-5-hydroxybenzaldehyde

Cat. No. B1339271
M. Wt: 140.11 g/mol
InChI Key: ZPFKVITWFGSOHH-UHFFFAOYSA-N
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Description

3-Fluoro-5-hydroxybenzaldehyde is a chemical compound with the molecular formula C7H5FO2 . It has a molecular weight of 140.11 g/mol . The IUPAC name for this compound is 3-fluoro-5-hydroxybenzaldehyde .


Molecular Structure Analysis

The InChI code for 3-Fluoro-5-hydroxybenzaldehyde is 1S/C7H5FO2/c8-6-1-5(4-9)2-7(10)3-6/h1-4,10H . This compound has one rotatable bond . Its exact mass and monoisotopic mass are both 140.02735756 g/mol .


Physical And Chemical Properties Analysis

3-Fluoro-5-hydroxybenzaldehyde has a topological polar surface area of 37.3 Ų . It has one hydrogen bond donor count and three hydrogen bond acceptor counts . The compound is solid at room temperature .

Scientific Research Applications

Synthesis and Anticancer Activity

  • Anticancer Properties : 3-Fluoro-5-hydroxybenzaldehyde has been utilized in the synthesis of anticancer compounds. A study describes the synthesis of fluorinated analogues of combretastatins, including 3-fluoro-5-hydroxybenzaldehyde derivatives. These compounds retained the potent cell growth inhibitory properties of their parent combretastatins (Lawrence et al., 2003).

Chemosensors and Detection Applications

  • Copper Ion Detection : This compound has been utilized in the synthesis of chemosensors for detecting copper ions. Specifically, derivatives of 3-Fluoro-5-hydroxybenzaldehyde showed selectivity towards Cu2+ ions, which can be used for visual detection and bioimaging (Gao et al., 2014).

Quantum Chemical Studies

  • Molecular Structure and Spectroscopy : Quantum chemical computations, including density functional theory, have been applied to study the molecular structure and spectroscopic characteristics of salicylaldehyde derivatives, including 3,5-Di-tert-butyl-2-hydroxybenzaldehyde, a compound closely related to 3-Fluoro-5-hydroxybenzaldehyde. These studies provide insights into the bioactivity and molecular interactions of these compounds (Mary & James, 2020).

Synthesis and Characterization

  • Synthesis Methods : Research has been conducted on simplifying the synthetic methods for compounds like 3-Fluoro-4-methoxybenzaldehyde, closely related to 3-Fluoro-5-hydroxybenzaldehyde. These studies aim to improve yields and reduce industrial production hazards (Wang Bao-jie, 2006).

Insecticidal Activity

  • Insecticidal Properties : Some derivatives of 3-Fluoro-5-hydroxybenzaldehyde have been used in the synthesis of 1,3,4-oxadiazoles with potential insecticidal activity against crop pests. This showcases the compound's utility in agricultural chemistry (Mohan et al., 2004).

Pharmaceutical and Biological Research

  • Fluorescent pH Sensor : A derivative of 3-Fluoro-5-hydroxybenzaldehyde was used to develop a fluorescent pH sensor, indicating the compound's potential in biological and pharmaceutical research (Saha et al., 2011).

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H315, and H319 . Precautionary statements include P261 and P305+P351+P338 . It’s recommended to avoid dust formation, ingestion, and inhalation, and to ensure adequate ventilation when handling this compound .

properties

IUPAC Name

3-fluoro-5-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FO2/c8-6-1-5(4-9)2-7(10)3-6/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPFKVITWFGSOHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1O)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40570732
Record name 3-Fluoro-5-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40570732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-5-hydroxybenzaldehyde

CAS RN

1023290-12-1
Record name 3-Fluoro-5-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40570732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Sanchini, F Perruccio, G Piizzi - ChemBioChem, 2014 - Wiley Online Library
Protein‐tyrosine phosphatase 1B (PTP1B) is a key regulatory enzyme in several signal transduction pathways, and its upregulation has been associated with type‐2 diabetes, obesity …

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